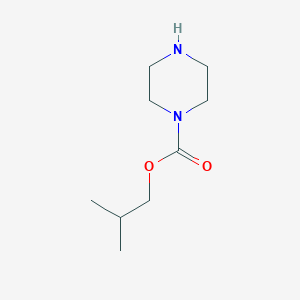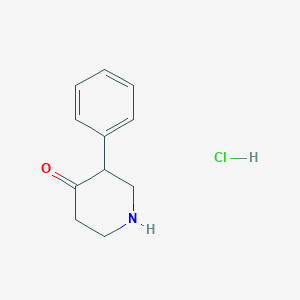
3-フェニルピペリジン-4-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenylpiperidin-4-one Hydrochloride is a chemical compound that has garnered significant interest due to its potential therapeutic and industrial applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are known for their importance in the pharmaceutical industry, as they are present in various classes of pharmaceuticals and alkaloids .
科学的研究の応用
3-phenylpiperidin-4-one Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
Target of Action
3-Phenylpiperidin-4-one Hydrochloride is a derivative of Piperidin-4-ones, which are known to exhibit various biological activities such as analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal activities . .
Mode of Action
It is known that piperidin-4-ones, including 3-phenylpiperidin-4-one hydrochloride, have been investigated for their antibacterial and antifungal activities . This suggests that they may interact with targets in bacteria and fungi to exert their effects.
Biochemical Pathways
Given its potential antimicrobial activity, it may be involved in pathways related to bacterial and fungal growth and proliferation .
Result of Action
Given its potential antimicrobial activity, it may result in the inhibition of bacterial and fungal growth and proliferation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpiperidin-4-one Hydrochloride typically involves the Mannich reaction, which is a condensation reaction. This reaction involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction conditions often include the use of ethanol as a solvent and the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for 3-phenylpiperidin-4-one Hydrochloride may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-phenylpiperidin-4-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the piperidinone to its corresponding N-oxide.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the reagents used.
類似化合物との比較
Similar Compounds
- 4-phenylpiperidine
- 4-hydroxy-4-phenylpiperidine
- 4-cyano-4-phenylpiperidine hydrochloride
Uniqueness
3-phenylpiperidin-4-one Hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and potential therapeutic applications .
特性
IUPAC Name |
3-phenylpiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11-6-7-12-8-10(11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJGAGIASQIDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
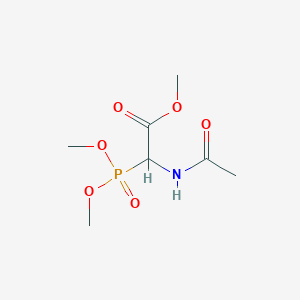
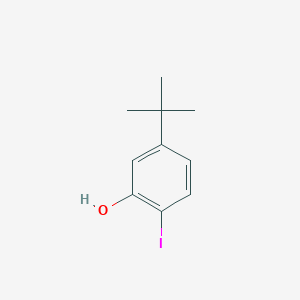
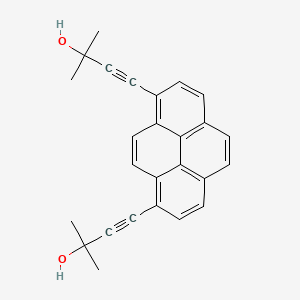
![1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane](/img/structure/B1314735.png)
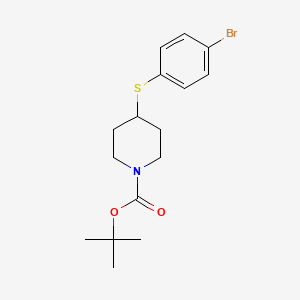
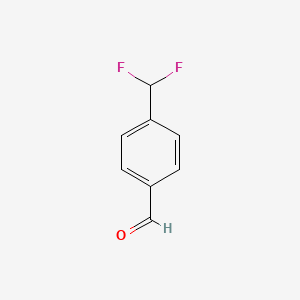
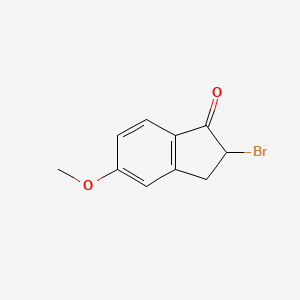
![Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate](/img/structure/B1314751.png)
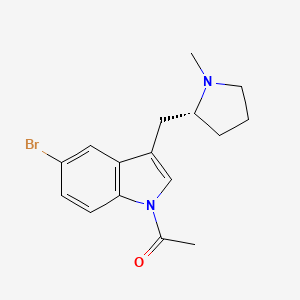
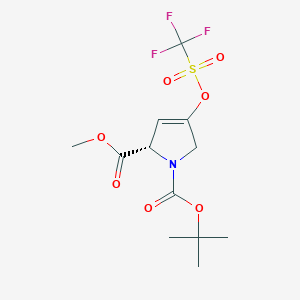
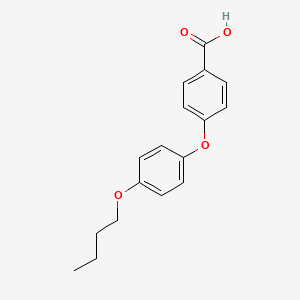
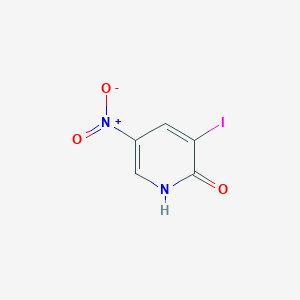
![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)
